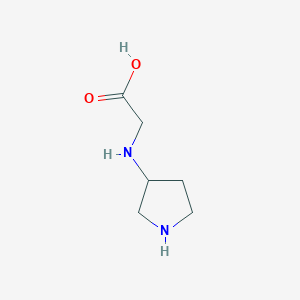

Pyrrolidin-3-ylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidin-3-ylglycine is a compound that features a pyrrolidine ring attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylglycine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitrone and an olefin in a 1,3-dipolar cycloaddition can yield pyrrolidine derivatives . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .

Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-3-ylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or base.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce saturated amines.

Scientific Research Applications

Pyrrolidin-3-ylglycine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in modulating biological pathways and interactions with proteins.

Industry: It is utilized in the production of various chemical intermediates and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecule. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, suggesting a role in signal transduction pathways .

Comparison with Similar Compounds

Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the glycine moiety.

Pyrrolizidine: Contains two pentagonal rings and exhibits different biological activities.

Prolinol: A hydroxylated derivative of pyrrolidine with distinct chemical properties.

Uniqueness: Pyrrolidin-3-ylglycine is unique due to the presence of both the pyrrolidine ring and the glycine moiety, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Biological Activity

Pyrrolidin-3-ylglycine (also known as pyrrolidinyl glycine) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and metabolic regulation. This article explores its biological activity, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a glycine moiety. This structural configuration is significant as it influences the compound's interaction with biological systems. The presence of the pyrrolidine ring contributes to its ability to modulate neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid).

1. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). Research indicates that it acts as a GABA receptor modulator , which may contribute to its anxiolytic and sedative properties.

- Case Study : A study conducted on animal models demonstrated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting a potential therapeutic role in anxiety disorders .

2. Antidiabetic Potential

Emerging evidence suggests that this compound may possess antidiabetic properties. It has been shown to enhance insulin sensitivity and glucose uptake in muscle cells, which is critical for managing type 2 diabetes.

- Research Findings : In vitro experiments indicated that compounds similar to this compound significantly reduced blood glucose levels by stimulating glucose uptake without increasing circulating insulin levels .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that derivatives of this compound exhibit activity against various pathogens, including bacteria and viruses.

| Activity Type | Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antiviral | RSV | High |

This table summarizes the antimicrobial efficacy of this compound derivatives against selected pathogens, highlighting its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:

- GABA Receptor Modulation : By enhancing GABAergic transmission, it may help alleviate symptoms of anxiety and improve mood.

- Insulin Sensitization : The compound appears to activate pathways involved in glucose metabolism, making it a candidate for further research in diabetes management.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(pyrrolidin-3-ylamino)acetic acid |

InChI |

InChI=1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10) |

InChI Key |

AHLIRGQTIRVUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.